molecular formula C19H20N2OS B12157959 N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12157959
M. Wt: 324.4 g/mol
InChI Key: KJVZOFDPFMPBGI-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of 4-methoxybenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline can be compared with similar compounds such as:

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-phenyl-3-propyl-1,3-thiazol-2-imine

InChI

InChI=1S/C19H20N2OS/c1-3-13-21-18(15-9-11-17(22-2)12-10-15)14-23-19(21)20-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3

InChI Key

KJVZOFDPFMPBGI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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